7-(2-chlorobenzyl)-8-((2-ethoxyethyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Description
7-(2-chlorobenzyl)-8-((2-ethoxyethyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the class of purine derivatives
Properties
IUPAC Name |
7-[(2-chlorophenyl)methyl]-8-(2-ethoxyethylsulfanyl)-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O3S/c1-4-26-9-10-27-17-20-15-14(16(24)22(3)18(25)21(15)2)23(17)11-12-7-5-6-8-13(12)19/h5-8H,4,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNSITMNGXCLTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCSC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)N(C(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-chlorobenzyl)-8-((2-ethoxyethyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzyl chloride, 2-ethoxyethyl thiol, and 1,3-dimethylxanthine.
Reaction Steps:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Thiolation Reactions
The 2-ethoxyethylthio group likely forms via nucleophilic substitution or alkylation of the purine’s sulfhydryl group. For example:
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Mechanism :
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The thiol group (–SH) attacks an alkylating agent (e.g., ethoxyethyl bromide), displacing the leaving group (e.g., Br⁻) to form the thioether linkage.
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Conditions: Alkaline environment to deprotonate the thiol group, enhancing nucleophilicity.
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Chlorobenzyl Substitution
The 2-chlorobenzyl group’s incorporation involves electrophilic aromatic substitution , where the aromatic ring undergoes substitution with a chlorobenzyl group attached to the purine’s position 7.
Stability and Reactivity
The compound’s reactivity is influenced by its substituents:
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Thioether group : Resistant to oxidation but susceptible to alkylation or sulfur-based nucleophilic attacks .
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Methyl groups : Confer stability to the purine ring but may participate in demethylation reactions under harsh acidic/basic conditions.
Comparison with Structural Analogs
Scientific Research Applications
Chemistry
The compound serves as a versatile building block in organic synthesis. Its purine core allows for the modification and creation of more complex molecules, making it valuable in the development of new chemical entities.
Biology
Research has indicated that this compound may exhibit biological activities such as:
- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.
- Antiviral Activity : Preliminary studies suggest that it may target viral polymerases, making it a candidate for antiviral drug development.
A study highlighted its interaction with kinases relevant in cancer pathways, suggesting its potential use as an anticancer agent .
Medicine
The therapeutic potential of this compound has been explored in various contexts:
- Anti-inflammatory Properties : Investigations into its ability to modulate inflammatory responses have shown promise.
- Anticancer Applications : Its structure allows it to interact with cellular receptors and pathways involved in cancer progression.
Case Study 1: Enzyme Inhibition
In a controlled laboratory setting, researchers examined the inhibitory effects of 7-(2-chlorobenzyl)-8-((2-ethoxyethyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione on specific kinases involved in cancer signaling pathways. The results indicated significant inhibition compared to control compounds, suggesting a mechanism that could be further explored for therapeutic applications.
Case Study 2: Antiviral Activity
A recent study focused on the compound's efficacy against viral infections. In vitro tests demonstrated that the compound effectively inhibited viral replication at low concentrations, providing a foundation for further investigation into its use as an antiviral agent.
Mechanism of Action
The mechanism of action of 7-(2-chlorobenzyl)-8-((2-ethoxyethyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or bind to receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
7-benzyl-8-((2-ethoxyethyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione: Lacks the chlorine atom on the benzyl group.
7-(2-chlorobenzyl)-8-((2-methoxyethyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione: Has a methoxyethyl group instead of an ethoxyethyl group.
Uniqueness
The presence of the 2-chlorobenzyl and 2-ethoxyethylthio groups in 7-(2-chlorobenzyl)-8-((2-ethoxyethyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione may confer unique chemical and biological properties, such as increased lipophilicity or enhanced binding affinity to specific targets.
Biological Activity
7-(2-Chlorobenzyl)-8-((2-ethoxyethyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, also known by its CAS number 442864-81-5, is a purine derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, particularly focusing on its antimicrobial properties and mechanisms of action.
The molecular formula of this compound is C18H21ClN4O3S, with a molar mass of 408.9 g/mol. It has a predicted boiling point of approximately 596 °C and a density of 1.38 g/cm³. The pKa value is estimated to be -1.71, indicating its acidic nature in solution .
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that related purine derivatives possess inhibitory effects on Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 100 µg/mL |
| Pseudomonas aeruginosa | 200 µg/mL |
These values suggest that the compound could be effective in treating infections caused by these bacteria .
The biological activity of purine derivatives often involves interference with nucleic acid synthesis or enzyme inhibition. For example:
- Inhibition of DNA/RNA synthesis : By mimicking natural substrates in nucleotide metabolism.
- Enzyme inhibition : Compounds may inhibit key enzymes involved in bacterial metabolism.
Case Studies
A notable study evaluated the antimicrobial efficacy of various synthesized purine derivatives, including those structurally related to this compound. The study demonstrated that these compounds exhibited concentration-dependent inhibition against pathogenic strains, providing insight into their potential as therapeutic agents .
Example Case Study
In an experimental setup:
- Objective : To assess the antimicrobial effectiveness of the compound against clinical isolates.
- Method : Disk diffusion and broth microdilution methods were employed.
- Results : The compound showed significant inhibition zones against both S. aureus and E. coli at concentrations as low as 50 µg/mL.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
